3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound belonging to the imidazo[1,2-b]pyridazine family. These compounds are characterized by a pyridazine ring fused with an imidazole ring. The specific compound possesses bromine and chlorine atoms at the 3 and 6 positions of the imidazo[1,2-b]pyridazine scaffold, respectively. This compound serves as a versatile building block in organic synthesis due to the reactivity of the halogen substituents. Its structural features allow for diverse modifications, making it a valuable starting material for generating a library of compounds with potentially interesting biological activities. []
3-Bromo-6-chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula and a molecular weight of 232.47 g/mol. This compound features a fused imidazo-pyrimidine structure, which is significant in medicinal chemistry due to its biological activity and potential therapeutic applications. The compound's unique properties stem from the presence of bromine and chlorine substituents, which can influence its reactivity and interactions with biological targets.
This compound is classified under heterocyclic compounds, specifically imidazo[1,2-a]pyrimidines. It can be sourced from various chemical suppliers and is often utilized in research related to drug development and synthesis of biologically active molecules. The compound is indexed under the CAS number 944906-48-3, facilitating its identification in chemical databases.
The synthesis of 3-bromo-6-chloroimidazo[1,2-a]pyrimidine can be accomplished through several methodologies:
For instance, one method involves reacting 3-amino-6-chloropyridazine with bromoacetonitrile in the presence of an alkali solution to yield the desired product after purification steps such as recrystallization from ethyl acetate .
The molecular structure of 3-bromo-6-chloroimidazo[1,2-a]pyrimidine can be represented by the following InChI code:
This indicates that the compound has three hydrogen bond acceptors and no hydrogen bond donors, which is critical for its interaction with biological molecules.
Key structural data include:
3-Bromo-6-chloroimidazo[1,2-a]pyrimidine participates in various chemical reactions that enhance its utility in synthetic chemistry:
Reactions typically require specific conditions such as temperature control and choice of solvents to optimize yields and selectivity .
The mechanism by which 3-bromo-6-chloroimidazo[1,2-a]pyrimidine exerts its biological effects often involves inhibition of protein kinases implicated in various diseases such as cancer. The compound's structure allows it to interact with ATP-binding sites on kinases, thereby modulating signaling pathways that control cell proliferation .
Relevant chemical properties include:
3-Bromo-6-chloroimidazo[1,2-a]pyrimidine finds applications primarily in:
Research continues to explore its potential in various therapeutic areas, particularly concerning its role as an anticancer agent .
Fluoride ions serve as powerful catalysts in the amination of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine, enabling precise functionalization at electron-deficient positions. This approach capitalizes on the compound's inherent reactivity, where the bromine atom at the 3-position undergoes selective nucleophilic displacement when activated by fluoride sources like cesium fluoride or tetrabutylammonium fluoride (TBAF). The reaction proceeds under mild conditions (50–80°C) in polar aprotic solvents, yielding valuable amine derivatives without requiring expensive palladium catalysts. Computational studies reveal this reaction's success stems from fluoride's ability to lower the energy barrier for the transition state by 5.8 kcal/mol compared to non-catalyzed pathways, facilitating bond cleavage and amine coupling [8].
The selectivity profile demonstrates a strong preference for amination at the 3-bromo position over the 6-chloro substituent, attributed to the greater electrophilicity at C3. This chemoselectivity allows sequential functionalization—bromine displacement followed by chlorine modification—enabling diverse pharmacophore development. Studies confirm reaction completion within 4 hours with >90% conversion when using primary alkylamines, though sterically hindered amines require extended reaction times (8–12 hours) [8].
Table 1: Key Physicochemical Parameters Influencing Amination Reactions
Parameter | Value | Impact on Reaction |
---|---|---|
LogP (Consensus) | 1.95 | Governs solubility in aprotic solvents |
H-bond Acceptors | 3 | Influences catalyst coordination |
TPSA | 30.19 Ų | Affects amine nucleophile accessibility |
Rotatable Bonds | 0 | Limits conformational flexibility during transition |
The synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine relies on sequential heterocycle construction starting from halogenated pyrimidine precursors. A validated three-step route involves:
Alternative approaches employ one-pot cyclization-bromination strategies, where N-(6-chloropyrimidin-3-yl)acetamide undergoes tandem cyclization and halogenation using PBr₃/DMF. This method achieves 82% yield but requires meticulous temperature control to suppress di-brominated byproducts [8]. Critical protocol optimizations include:
Solvent polarity and catalyst choice profoundly impact ring-forming efficiency. High-polarity solvents like DMF and NMP accelerate cyclization via transition-state stabilization, reducing reaction times from 12 hours to 3–4 hours. Conversely, ethereal solvents (THF, dioxane) lead to incomplete conversion (<50%) due to poor intermediate solubility [8].
Catalytic systems are equally critical:
Table 2: Solvent Performance in Ring Closure Reactions
Solvent | Dielectric Constant | Cyclization Yield (%) | Reaction Time (h) |
---|---|---|---|
DMF | 38.3 | 92 | 3 |
Acetonitrile | 36.6 | 88 | 4 |
THF | 7.6 | 47 | 12 |
Toluene | 2.4 | 65 | 8 |
Microwave irradiation further enhances DMF-based systems, achieving 95% conversion in 30 minutes while suppressing dimerization side products [10].
Alkylamines serve dual roles: as nucleophiles for SNAr reactions and as directing groups for metal-catalyzed cross-couplings. Primary alkylamines (e.g., methylamine, benzylamine) readily displace the 3-bromo substituent at 50°C in DMSO, generating 3-amino derivatives essential for kinase inhibitor scaffolds. Secondary amines like morpholine require higher temperatures (100°C) but offer improved regioselectivity [8].
Aromatic substitutions exploit the chlorine at C6 for Pd-catalyzed cross-couplings:
Table 3: Alternative Compounds for Pharmaceutical Development
Compound Name | CAS Number | Molecular Weight | Molecular Formula | Primary Application |
---|---|---|---|---|
3-Bromo-6-chloroimidazo[1,2-a]pyrimidine | 944906-48-3 | 232.47 | C₆H₃BrClN₃ | Kinase inhibitor precursor |
3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 13526-67-5 | 268.93* | C₆H₄BrCl₂N₃ | Antiviral intermediate |
8-Bromo-6-chloroimidazo[1,2-b]pyridazine | 933190-51-3 | 232.47 | C₆H₃BrClN₃ | Protein degradation probe |
3-Bromo-6-chloroimidazo[1,2-a]pyridine | 886371-28-4 | 231.48 | C₇H₄BrClN₂ | Antibacterial scaffold |
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | N/A | 178.59 | C₇H₃ClN₄ | PDE10A inhibitor precursor |
*Hydrochloride salt form
The strategic incorporation of alkylamines enhances blood-brain barrier permeability (LogBB >0.3) and modulates CYP450 inhibition profiles, reducing hepatotoxicity risks in lead compounds [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1